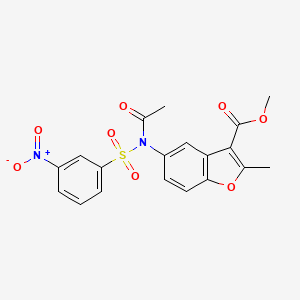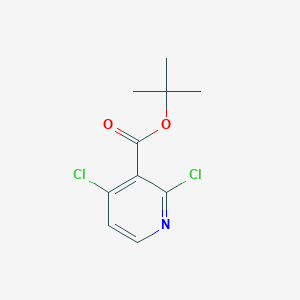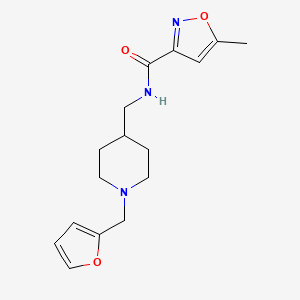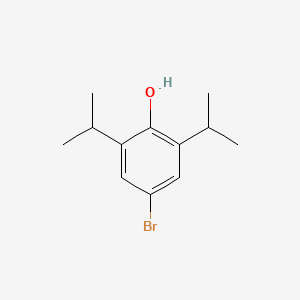![molecular formula C15H15N3O6S B2506393 N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide CAS No. 886923-90-6](/img/structure/B2506393.png)
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and biological activity of related sulfonamide compounds, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds, such as N-substituted imidazolylbenzamides and arylsulfonamide derivatives, involves multiple steps, including the functionalization of aromatic systems and the introduction of sulfonamide groups. These processes are likely to be relevant for the synthesis of N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide, which also contains a sulfonamide moiety as part of its structure. The synthesis of such compounds is typically aimed at enhancing biological activity, such as cardiac electrophysiological effects or receptor selectivity .
Molecular Structure Analysis
The molecular structure of N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide is likely to be complex, with multiple rings and heteroatoms contributing to its three-dimensional conformation. This complexity can affect the compound's interaction with biological targets. For instance, the imidazolylbenzamides mentioned in the first paper exhibit class III electrophysiological activity, suggesting that the arrangement of rings and functional groups is critical for such activity .
Chemical Reactions Analysis
The reactivity of sulfonamide compounds can be influenced by the substituents attached to the aromatic ring and the nature of the sulfonamide group. In the context of the provided papers, the sulfonamide moiety is a key functional group that interacts with biological targets, such as receptors. The chemical reactions involving these compounds are often designed to optimize their biological activity, as seen in the synthesis of selective 5-HT7 receptor ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide, such as solubility, stability, and melting point, would be influenced by its molecular structure. The presence of the sulfonamide group, in particular, could affect the compound's solubility in water and its overall hydrophilic/hydrophobic balance. These properties are crucial for the compound's pharmacokinetic profile and its ability to reach the intended biological targets .
Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity
Research on similar N-substituted imidazolylbenzamides or benzene-sulfonamides has demonstrated significant potential in cardiac electrophysiology. These compounds exhibit potency in vitro assays, suggesting their utility in developing treatments for arrhythmias and other cardiac conditions (Morgan et al., 1990).
Antimicrobial and Antibacterial Properties
Studies have shown that 1,3,4-oxadiazole bearing compounds, including derivatives similar to the chemical , possess notable antimicrobial and antibacterial activities. These compounds have been synthesized and tested against various bacterial strains, showing moderate to high activity, which highlights their potential in developing new antibiotics (Khalid et al., 2016).
Agricultural Applications
In the agricultural sector, sulfone derivatives containing 1,3,4-oxadiazole moieties have been investigated for their antibacterial activities against plant pathogens. Notably, these compounds have shown effectiveness in combating rice bacterial leaf blight, indicating their potential as agrochemicals to enhance crop resistance and yield (Shi et al., 2015).
Anticancer and Antitubercular Agents
The synthesis of novel derivatives with 1,3,4-oxadiazole and acetamide moieties has been explored for their potential in cancer and tuberculosis treatment. These compounds have been evaluated for their pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, revealing their multifaceted applications in medicinal chemistry (Faheem, 2018).
Corrosion Inhibition
Additionally, research into 1,3,4-oxadiazole derivatives has extended into materials science, particularly in the study of corrosion inhibition for metals. These compounds have been found to offer protection for metals in various environments, suggesting their application in extending the lifespan of metal structures and components (Rochdi et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-2-25(20,21)11-5-3-4-10(8-11)13(19)16-15-18-17-14(24-15)12-9-22-6-7-23-12/h3-5,8-9H,2,6-7H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUOMRRWZLELKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)




![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)



![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)
